N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide
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Description
N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
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Scientific Research Applications
Molecular Interaction and Binding Studies
One of the primary applications of N-(3,5-dimethoxyphenyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide in scientific research involves its interaction with biological receptors. For instance, studies on related compounds have focused on understanding their binding mechanisms to specific receptors, such as cannabinoid receptors, which could elucidate the compound's potential therapeutic applications. These investigations often employ molecular docking and conformational analysis to identify the compound's binding affinity and selectivity, which are crucial for drug development processes (Shim et al., 2002).
Synthesis and Pharmacological Evaluation
Research on compounds structurally similar to this compound often includes their synthesis and subsequent evaluation for potential pharmacological activities. These activities may encompass antidepressant and nootropic effects, as well as their potential as central nervous system (CNS) active agents. The synthesis methodologies, typically involving novel techniques or reactions, and the evaluation of biological activities highlight the compound's relevance in developing new therapeutic agents (Thomas et al., 2016).
Polyamide Synthesis and Characterization
Another significant area of application for this compound is in the field of polymer science, particularly in the synthesis and characterization of new polyamides. These materials, which incorporate pyridyl moieties into their structure, exhibit unique thermal and solubility properties. Research in this domain focuses on understanding how the incorporation of specific functional groups, like the pyridin-2-yloxy group, affects the properties of the resulting polyamides. This research is instrumental in developing materials with tailored characteristics for various industrial applications (Faghihi & Mozaffari, 2008).
Antitubercular and Antibacterial Activities
Compounds with a similar structure to this compound have been synthesized and screened for their antitubercular and antibacterial activities. These studies are crucial for identifying new lead compounds in the fight against bacterial infections, including tuberculosis. The evaluation involves not only the assessment of antimicrobial efficacy but also the exploration of the compounds' binding interactions with bacterial enzymes or proteins, which could reveal novel mechanisms of action (Bodige et al., 2020).
Electrochromic and Photophysical Properties
Research into compounds like this compound also extends to materials science, where their electrochromic and photophysical properties are of interest. Studies in this area aim to understand how the structural features of these compounds influence their electronic and optical behaviors. Such insights are valuable for the development of advanced materials for electronic displays, photovoltaic devices, and other optoelectronic applications (Chang & Liou, 2008).
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-3-pyridin-2-yloxypyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-23-15-9-13(10-16(11-15)24-2)20-18(22)21-8-6-14(12-21)25-17-5-3-4-7-19-17/h3-5,7,9-11,14H,6,8,12H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJPFETWAWDWEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)N2CCC(C2)OC3=CC=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.